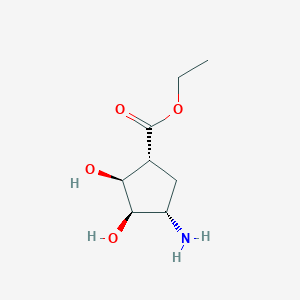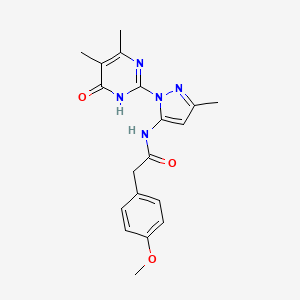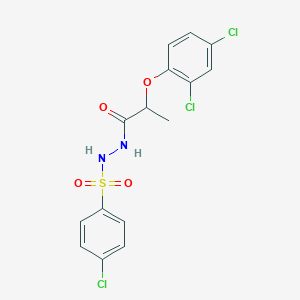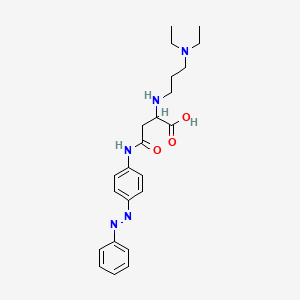
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate, commonly known as EDAC, is a chemical compound with a cyclopentane ring structure. It has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry due to its ability to react with carboxylic acids and amino groups.
作用机制
The mechanism of action of EDAC involves the formation of stable amide bonds between carboxylic acids and amino groups. This reaction is catalyzed by EDAC, which acts as a coupling agent. The resulting peptides and proteins have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
EDAC is commonly used in the laboratory to synthesize peptides and proteins for biochemical and physiological studies. The resulting peptides and proteins have a wide range of effects, including enzyme inhibition, receptor activation, and protein-protein interactions. These effects are essential for understanding the biochemical and physiological processes that occur in living organisms.
实验室实验的优点和局限性
EDAC has several advantages for laboratory experiments. It is a highly efficient coupling agent that can be used to synthesize peptides and proteins with high yields and purity. It is also relatively inexpensive and easy to obtain. However, EDAC has some limitations, including its toxicity and potential side effects. It is important to use EDAC with caution and follow proper safety protocols when handling this chemical.
未来方向
There are several future directions for research on EDAC. One area of interest is the development of new coupling agents that are more efficient and less toxic than EDAC. Another area of interest is the use of EDAC in the synthesis of novel peptides and proteins with potential therapeutic applications. Additionally, further studies are needed to understand the biochemical and physiological effects of peptides and proteins synthesized using EDAC. Overall, EDAC has the potential to significantly impact the field of biochemistry and medicinal chemistry, and further research in this area is warranted.
Conclusion:
In conclusion, EDAC is a chemical compound with a cyclopentane ring structure that has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry. It is commonly used as a coupling agent for the synthesis of peptides and proteins. The resulting peptides and proteins have a wide range of biochemical and physiological effects, including enzyme inhibition, receptor activation, and protein-protein interactions. EDAC has several advantages for laboratory experiments, but also has some limitations. Further research in this area is warranted, and EDAC has the potential to significantly impact the field of biochemistry and medicinal chemistry.
合成方法
EDAC can be synthesized through the reaction of ethyl chloroformate with L-threonine, followed by the addition of ammonia. The resulting product is then purified through recrystallization. This method is commonly used in the laboratory to obtain pure EDAC for research purposes.
科学研究应用
EDAC has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry. It is commonly used as a coupling agent for the synthesis of peptides and proteins. It reacts with carboxylic acids and amino groups to form stable amide bonds, which are essential for the formation of peptides and proteins.
属性
IUPAC Name |
ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-13-8(12)4-3-5(9)7(11)6(4)10/h4-7,10-11H,2-3,9H2,1H3/t4-,5+,6+,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHIMATPXBNSW-JRTVQGFMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2831862.png)

![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)
![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)
![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)

![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)


![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)
![2-Chloro-1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]propan-1-one](/img/structure/B2831882.png)